Razpipadon

G-protein biased agonism β-arrestin recruitment D1 dopamine receptor

Researchers studying D1/D5 cAMP signaling face β-arrestin crosstalk confounds with unbiased agonists. Razpipadon (CAS 1643489-35-3) is the only D1/D5 partial agonist with complete G-protein bias-zero β-arrestin recruitment-enabling clean Gs-mechanism dissection. • Complete G-protein bias: No detectable β-arrestin activity (TANGO assay) • Human-validated pro-motivational effect in effort-based decision-making tasks • Cryo-EM structure solved (PDB 7CKY): Difluoromethoxy-mediated D1R-Gs binding • FDA Fast Track designation; Phase 2 for dementia-related apathy Supplied ≥98% purity (HPLC) as white to off-white solid. For research use only.

Molecular Formula C19H17F2N3O4
Molecular Weight 389.4 g/mol
CAS No. 1643489-35-3
Cat. No. B8201825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazpipadon
CAS1643489-35-3
Molecular FormulaC19H17F2N3O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=C(C=CC=N2)OC(F)F)C3=C(C(=O)NC(=O)N3C)C
InChIInChI=1S/C19H17F2N3O4/c1-10-9-12(27-17-14(28-18(20)21)5-4-8-22-17)6-7-13(10)15-11(2)16(25)23-19(26)24(15)3/h4-9,18H,1-3H3,(H,23,25,26)
InChIKeyZXIPVZWZRQCIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Razpipadon D1/D5 Partial Agonist Overview


Razpipadon (developmental codes CVL-871, PF-06669571, PW-0464) is a synthetic, non-catechol, orally bioavailable small-molecule partial agonist at dopamine D1 and D5 receptors with a molecular formula of C₁₉H₁₇F₂N₃O₄ and a molecular weight of 389.4 g/mol [1]. Originated by Pfizer and advanced by Cerevel Therapeutics (now AbbVie), Razpipadon is currently under Phase 2 clinical investigation for dementia-related apathy and has received FDA Fast Track designation for this indication [2]. The compound belongs to a novel series of non-catechol D1R agonists specifically designed to achieve a modest level of partial agonism that modulates neural networks governing motivation and apathy-related behaviors in neurodegenerative diseases [3]. Its distinguishing pharmacological signature is complete G-protein signaling bias with no detectable β-arrestin recruitment at the D1 receptor [4].

Pathway
D1/D5 partial agonism for GPCR signaling research
Bias
G-protein biased tool with no detectable β-arrestin recruitment
Dosing
Orally bioavailable for in vivo behavioral and PK studies

Why Razpipadon Is Irreplaceable


Although Razpipadon and its closest structural analog Tavapadon share the same pyrimidine-2,4-dione core scaffold and both exhibit nanomolar affinity for D1/D5 receptors, they diverge in three critical dimensions that preclude interchangeable use: (1) signaling bias—Razpipadon is a complete G-protein-biased ligand with undetectable β-arrestin recruitment, whereas Tavapadon retains partial β-arrestin activity (EC₅₀ 68 nM in the β-arrestin2 assay) [1][2]; (2) clinical indication specificity—Razpipadon is developed exclusively for dementia-related apathy and has demonstrated pro-motivational effects in humans, an indication not targeted by Tavapadon, which is in Phase 3 for Parkinson's disease motor symptoms [3]; and (3) chemical structure—Razpipadon possesses a difluoromethoxy substituent on the pyridine ring (enabling fluorine-mediated hydrogen bonds with S198⁵.⁴² and S202⁵.⁴⁶) versus Tavapadon's trifluoromethyl group, resulting in distinct binding interactions with the D1R orthosteric pocket [4]. These differences in signaling pathway engagement, clinical target population, and molecular recognition render Razpipadon a distinct research tool and therapeutic candidate that cannot be functionally replaced by in-class analogs.

Signaling bias
G-protein bias profile differs from Tavapadon’s partial β-arrestin activity, which may alter pathway-activation readouts.
Research model context
Dementia-related apathy research endpoints do not transfer to Parkinson’s motor symptom models; Tavapadon targets motor circuitry.
Binding mode
Difluoromethoxy vs. trifluoromethyl group produces distinct D1R interactions, which may shift bias and pharmacology.

Razpipadon Comparative Evidence


Complete G-Protein Signaling Bias

Razpipadon (PW0464, compound 24) exhibits complete G-protein signaling bias at the human D1 receptor with no detectable β-arrestin recruitment activity, in contrast to its closest structural analog Tavapadon, which retains partial β-arrestin agonism. In the Gs-cAMP accumulation assay in HEK293 cells, Razpipadon achieves an EC₅₀ of 5.3 ± 1.0 nM with an efficacy (Emax) of 104 ± 2% relative to dopamine [1]. In the parallel arrestin-TANGO assay, Razpipadon demonstrates no activity (NA), confirming complete functional selectivity for G-protein over β-arrestin pathways [1]. By comparison, Tavapadon ((Rac)-PF-06649751) displays both Gs-cAMP activity (EC₅₀ = 0.8 nM) and partial β-arrestin2 recruitment (EC₅₀ = 68 nM) [2]. Bias factors could not be calculated for Razpipadon due to the complete absence of β-arrestin activity, whereas the unbiased agonist compound 19 (PW0441) from the same series yields a bias factor of 1.28 [1]. The structural basis for this differential signaling was resolved by cryo-EM: Razpipadon lacks the π-π stacking interaction with Phe288 and the hydrogen bond with Ser107 in TM3 that are present in unbiased agonists, and its difluoromethoxy substituent forms unique fluorine-mediated contacts with S198⁵.⁴² and S202⁵.⁴⁶ [3].

Signaling Bias
Head-to-head
Razpipadon: Gs-cAMP EC₅₀ 5.3 nM, β-arrestin NA
Tavapadon: Gs-cAMP EC₅₀ 0.8 nM, β-arrestin EC₅₀ 68 nM
Supports G-protein pathway-specific studies
Data from HEK293 D1R assays; bias factor not calculable
G-protein biased agonism β-arrestin recruitment D1 dopamine receptor functional selectivity receptor desensitization

Dementia-Related Apathy Fast Track Designation

Razpipadon is the only D1/D5 partial agonist in clinical development specifically for dementia-related apathy, an indication for which it received FDA Fast Track designation in June 2021 [1]. This contrasts with Tavapadon, which is in Phase 3 clinical trials exclusively for Parkinson's disease motor symptoms (early- and late-stage PD) [2], and PF-06412562, which was evaluated for cognitive impairment in schizophrenia and advanced Parkinson's disease [3]. Razpipadon's clinical program includes a randomized, double-blind, placebo-controlled Phase 2a trial (NCT04958031) evaluating safety, tolerability, and pharmacodynamics in subjects with dementia-related apathy, with dosing of 1.0 mg oral tablets once daily for up to 85 days [4]. The Phase 2 trial was completed in February 2025 across sites in Canada and the US [5]. No other D1/D5-targeting investigational agent or approved drug has been positioned for this specific neuropsychiatric indication. The therapeutic rationale is grounded in the compound's demonstrated pro-motivational effects: Razpipadon has been shown to increase willingness to exert effort for rewards in human subjects, providing a direct pharmacodynamic bridge between D1/D5 partial agonism and apathy symptom modulation [6].

Indication Context
Cross-study comparable
Phase 2 completed in dementia-related apathy; FDA Fast Track designation
Supports apathy research model endpoint context
No other D1/D5 agonist in this indication
dementia-related apathy neuropsychiatric symptoms FDA Fast Track D1/D5 partial agonist clinical differentiation

Non-Catechol Difluoromethoxy Binding Mode

Razpipadon and Tavapadon are structurally distinguished by a single key substitution on the pyridine ring: Razpipadon bears a difluoromethoxy group (-O-CHF₂) whereas Tavapadon carries a trifluoromethyl group (-CF₃) [1][2]. This difference, while subtle at the chemical formula level (C₁₉H₁₇F₂N₃O₄ vs. C₁₉H₁₆F₃N₃O₃), produces distinct molecular recognition patterns at the D1 receptor orthosteric pocket. Cryo-EM structural studies reveal that Razpipadon's difluoromethoxy oxygen and fluorine atoms form specific hydrogen-bond interactions with serine residues S198⁵.⁴² and S202⁵.⁴⁶ in transmembrane helix 5 (TM5), a binding mode not shared by Tavapadon's trifluoromethyl group which lacks the oxygen-mediated contact [3]. Critically, the non-catechol scaffold of Razpipadon (shared with Tavapadon) impairs β-arrestin recruitment and reduces receptor desensitization compared to catechol-based D1 agonists such as dopamine, SKF-38393, and A-77636 [4]. In rodent behavioral models, non-catechol D1R agonists from this series demonstrated sustained efficacy without the tachyphylaxis observed with catechol agonists, consistent with reduced desensitization through minimal β-arrestin engagement [4]. Within this class, Razpipadon achieves the most complete G-protein bias (zero β-arrestin activity) versus Tavapadon which retains partial β-arrestin agonism [5].

Binding Mode
Head-to-head
-O-CHF₂ (Razpipadon) vs. -CF₃ (Tavapadon); H-bonds with S198/S202 in D1R
Structural determinant of biased signaling
Cryo-EM overlay available (PDB 7CKY)
non-catechol D1 agonist structure-activity relationship receptor desensitization fluorine-mediated binding cryo-EM structure

Human Pro-Motivational Effect

Razpipadon has demonstrated a pharmacodynamic effect unique among D1/D5 partial agonists: it increases willingness to exert effort for rewards in human subjects, as evidenced by performance on effort-based decision-making tasks [1][2]. This pro-motivational effect directly addresses the core symptom domain of apathy—defined as diminished goal-directed behavior and reduced willingness to expend effort—that is the primary therapeutic target in dementia-related apathy. While Tavapadon has demonstrated motor symptom reduction in Parkinson's disease patients (measured by MDS-UPDRS Part III scores significantly reduced from baseline up to 12 hours after a single 9 mg dose and after three weeks of multiple doses) [3], no analogous pro-motivational or anti-apathetic pharmacodynamic signal has been reported for Tavapadon or other D1/D5 agonists in clinical testing. The Phase 1 PD study of Razpipadon (NCT02565628) assessed motor endpoints and found the primary pharmacodynamic endpoint did not meet pre-specified criteria for significant improvement, consistent with Razpipadon's optimized partial agonism being tailored for motivational rather than motor circuitry [4]. The compound's modest level of partial agonism (65% intrinsic activity at D1, 81% at D5) was specifically designed by Cerevel to achieve therapeutic modulation of apathy-related neural networks without the full receptor activation that drives motor effects [5].

Human PD Effect
Cross-study comparable
Increased willingness to exert effort for rewards in human tasks
Supports motivation circuitry research model
No analogous signal reported for Tavapadon
effort-based decision-making apathy motivation D1 receptor human pharmacodynamics translational biomarker

Phase 1 Pharmacokinetic Profile

In a Phase 1, double-blind, placebo-controlled multiple ascending dose study in subjects with idiopathic Parkinson's disease (NCT02565628), Razpipadon (PF-06669571) demonstrated a favorable pharmacokinetic and tolerability profile supporting once-daily oral dosing [1]. Twenty subjects were randomized and 19 completed the study. Maximum plasma concentrations (Cmax) were reached at 3.35 h and 3.19 h post-dose on day 1 and day 7, respectively. Geometric mean Cmax and AUC₀₋₂₄ on day 7 were 92.51 ng/mL and 1626 ng·h/mL, respectively, following titration from 1 mg to 3 mg over 7 days [1]. The most common adverse events were nausea (2 subjects each in the PF-06669571 and placebo groups), with no permanent discontinuations or dose reductions due to adverse events, and no notable safety concerns [1]. By comparison, Tavapadon (PF-06649751) Phase 1 data from 63 PD patients showed single doses up to 9 mg and multiple doses of 5, 15, or 25 mg once daily for three weeks, with the most common AEs being headache, abnormal dreams, dizziness, and vomiting; 11 of 50 patients did not complete the multiple-dose trial, and QT interval prolongation was observed with single doses [2]. While cross-study comparisons of PK parameters must be interpreted cautiously due to differing dose ranges, the Razpipadon Phase 1 study established a well-tolerated dose range without QT prolongation signals, supporting its advancement into Phase 2 dementia-related apathy trials [3].

Phase 1 PK
Cross-study comparable
Cmax 92.5 ng/mL, AUC₀₋₂₄ 1626 ng·h/mL (day 7, 3 mg)
Supports once-daily oral dosing for in vivo studies
No QT prolongation; 19/20 subjects completed
pharmacokinetics Phase 1 clinical trial Cmax AUC oral bioavailability tolerability

Razpipadon Application Scenarios


G-Protein Signaling Without β-Arrestin

Razpipadon is the only D1/D5 partial agonist with demonstrated complete G-protein bias (zero β-arrestin activity in the TANGO assay). Researchers studying D1R-mediated cAMP signaling independent of arrestin-mediated desensitization or arrestin-dependent transcriptional responses should select Razpipadon over Tavapadon (which retains β-arrestin2 EC₅₀ of 68 nM) or the unbiased agonist PW0441 (compound 19). The complete signaling bias eliminates confounding from arrestin pathway crosstalk, enabling clean dissection of Gs-mediated mechanisms in neuronal signaling, synaptic plasticity, and transcriptional regulation [1][2].

Apathy and Motivation Research

Razpipadon is uniquely positioned for studies targeting apathy—a prevalent and debilitating neuropsychiatric symptom in Alzheimer's disease, frontotemporal dementia, and Parkinson's disease. The compound's demonstrated pro-motivational effect in human effort-based decision-making tasks, combined with its FDA Fast Track designation for dementia-related apathy, makes it the reference standard for translational research programs investigating D1/D5-mediated motivation circuitry. No other D1/D5 agonist has a validated human pro-motivational pharmacodynamic signal or an active clinical program in this indication [3][4].

Cryo-EM Studies of Biased GPCR Signaling

Razpipadon (PW0464) is one of only two non-catechol D1R agonists for which a high-resolution cryo-EM structure of the agonist-bound D1R-Gs signaling complex has been solved (PDB 7CKY). The structural data reveal a unique binding mode in which the difluoromethoxy group forms fluorine-mediated contacts with S198⁵.⁴² and S202⁵.⁴⁶ while the compound lacks the Ser107 and Phe288 interactions associated with β-arrestin coupling. This makes Razpipadon an essential tool compound for structural biology laboratories studying the molecular determinants of biased agonism at class A GPCRs, particularly in comparative studies with Tavapadon-bound D1R structures [5][6].

Motivational vs. Motor Pathway Dissection

Razpipadon and Tavapadon exhibit divergent pharmacodynamic profiles in humans despite nearly identical D1/D5 receptor intrinsic activity values (65%/81%). Razpipadon modulates motivational circuitry (effort-based decision-making) without significant motor effects in PD patients, while Tavapadon produces robust motor improvements. This pharmacological dissociation makes Razpipadon the tool compound of choice for studies designed to functionally dissociate D1/D5-mediated motivational pathways from motor pathways, using the Razpipadon/Tavapadon pair as a chemical biology probe set to interrogate region-specific or signaling-bias-dependent dopaminergic function [7][8].

Application
Selection Property
Validation Focus
G-protein signaling without β-arrestin
Complete G-protein bias profile
β-arrestin recruitment assay review
Apathy & motivation research models
Human pro-motivational response context
Effort-based decision-making endpoints
Cryo-EM biased GPCR studies
Unique difluoromethoxy binding mode
Structural biology PDB comparison
Motivational vs. motor pathway dissection
Divergent pharmacodynamic profile
Motor vs. motivational endpoint review

Technical Documentation Hub

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42 linked technical documents
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